molecular formula C11H16ClN B3040498 (1-Phenylcyclobutyl)methylamine HCl CAS No. 209907-11-9

(1-Phenylcyclobutyl)methylamine HCl

Cat. No.: B3040498
CAS No.: 209907-11-9
M. Wt: 197.7 g/mol
InChI Key: JSZMNCBXCCKZOX-UHFFFAOYSA-N
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Description

(1-Phenylcyclobutyl)methylamine HCl is an organic compound with the chemical formula C11H15N · HCl. It is a hydrochloride salt of (1-Phenylcyclobutyl)methylamine, characterized by a cyclobutyl ring attached to a phenyl group and a methylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methylamine HCl typically involves the cyclization of appropriate precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the following steps:

    Cyclization: Starting from a suitable phenyl-substituted precursor, cyclization is achieved under controlled conditions to form the cyclobutyl ring.

    Amination: The cyclobutyl intermediate is then subjected to amination using reagents such as methylamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclobutyl)methylamine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

Scientific Research Applications

(1-Phenylcyclobutyl)methylamine HCl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl)methylamine HCl involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

    (1-Phenylcyclopentyl)methylamine: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    (1-Phenylcyclohexyl)methylamine: Contains a cyclohexyl ring, offering different steric and electronic properties.

Comparison:

Properties

IUPAC Name

(1-phenylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-9-11(7-4-8-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMNCBXCCKZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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